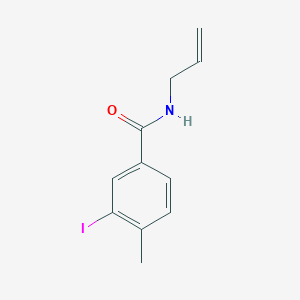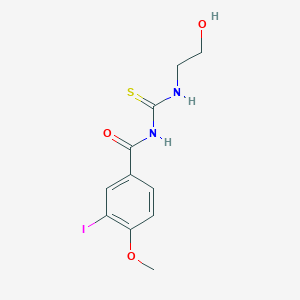
N-(2-hydroxyethyl)-N'-(3-iodo-4-methoxybenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N'-(3-iodo-4-methoxybenzoyl)thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxyethyl group, a carbamothioyl group, an iodine atom, and a methoxy group attached to a benzamide core. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N'-(3-iodo-4-methoxybenzoyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-iodo-4-methoxybenzoic acid: This can be achieved through the iodination of 4-methoxybenzoic acid using iodine and an oxidizing agent such as nitric acid.
Formation of 3-iodo-4-methoxybenzoyl chloride: The 3-iodo-4-methoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Reaction with 2-aminoethanethiol: The acyl chloride is reacted with 2-aminoethanethiol to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N'-(3-iodo-4-methoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of N-[(2-oxoethyl)carbamothioyl]-3-iodo-4-methoxybenzamide.
Reduction: Formation of N-[(2-hydroxyethyl)carbamothioyl]-4-methoxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its potential as a bioactive molecule has been explored, with studies investigating its interactions with biological targets such as enzymes and receptors.
Medicine: Research has focused on its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N'-(3-iodo-4-methoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-hydroxyethyl)carbamothioyl]benzamide: Lacks the iodine and methoxy groups, resulting in different chemical properties and applications.
N-[(2-hydroxyethyl)carbamothioyl]-3-chloro-4-methoxybenzamide: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
N-[(2-hydroxyethyl)carbamothioyl]-3-iodo-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group, influencing its solubility and reactivity.
Uniqueness
N-(2-hydroxyethyl)-N'-(3-iodo-4-methoxybenzoyl)thiourea is unique due to the presence of both iodine and methoxy groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H13IN2O3S |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(2-hydroxyethylcarbamothioyl)-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C11H13IN2O3S/c1-17-9-3-2-7(6-8(9)12)10(16)14-11(18)13-4-5-15/h2-3,6,15H,4-5H2,1H3,(H2,13,14,16,18) |
InChI Key |
QLVSAYGVPHKQCE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCCO)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B318578.png)
![methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318581.png)
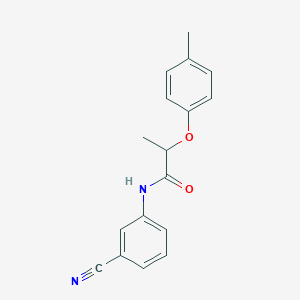
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B318584.png)
![1,4-Bis[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B318585.png)

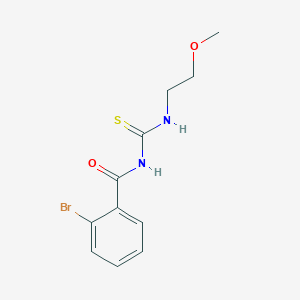
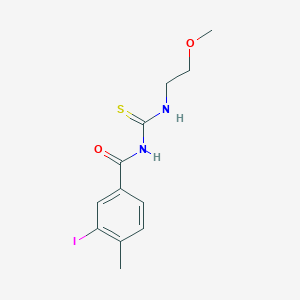

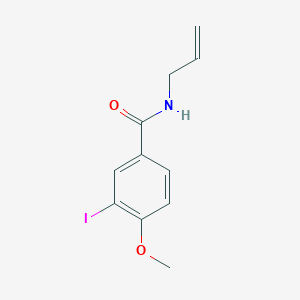
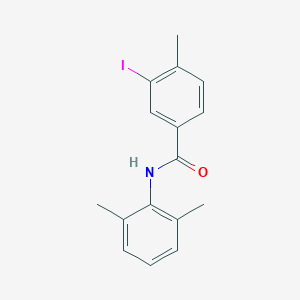
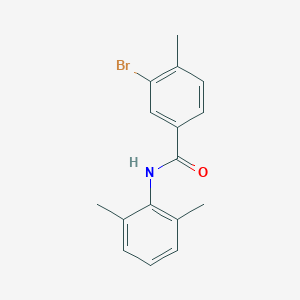
![N-[(2,6-dimethylphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B318599.png)
